Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
The compound Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic molecule featuring:
- A tetrahydroquinazoline core with 4-oxo and 2-thioxo substitutions.
- A piperazine ring substituted with 3-methyl and m-tolyl groups, connected via a propyl linker.
- A methyl carboxylate group at position 7.
The tetrahydroquinazoline scaffold is known for pharmacological relevance, particularly in kinase inhibition and CNS modulation . The piperazine moiety may enhance bioavailability and receptor interaction, as seen in neuroactive compounds . The thioxo group (C=S) could improve metabolic stability compared to carbonyl analogs .
Properties
CAS No. |
1021252-25-4 |
|---|---|
Molecular Formula |
C25H30N4O3S |
Molecular Weight |
466.6 |
IUPAC Name |
methyl 3-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H30N4O3S/c1-17-6-4-7-20(14-17)28-13-12-27(16-18(28)2)10-5-11-29-23(30)21-9-8-19(24(31)32-3)15-22(21)26-25(29)33/h4,6-9,14-15,18H,5,10-13,16H2,1-3H3,(H,26,33) |
InChI Key |
IAUBXSVMQLNOBF-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydroquinazoline core with various substituents. Its molecular formula is with a molecular weight of approximately 430.6 g/mol. The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this class of compounds can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). The half-maximal inhibitory concentration (IC50) values ranged from 5 to 20 µM across different cell lines .
- Mechanism of Action : The compound is believed to induce apoptosis through the activation of caspase pathways and cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analysis showing an increase in sub-G1 populations in treated cells .
Topoisomerase Inhibition
This compound has been identified as a potential inhibitor of topoisomerase II enzymes. This inhibition leads to DNA damage and contributes to its anticancer effects:
| Activity | IC50 (µM) | Cell Line |
|---|---|---|
| Topoisomerase II Inhibition | 20 | Various Cancer Lines |
| Apoptosis Induction | N/A | MCF-7, A2780 |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study reported that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration) compared to control groups. Mechanistic studies indicated that the compound activated caspase-dependent pathways leading to apoptosis .
- Animal Model Studies : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor growth compared to untreated controls. Tumor size measurements indicated a decrease of approximately 50% after two weeks of treatment .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:
- Anticancer Activity : Recent studies have shown that derivatives of similar structures exhibit significant antiproliferative effects against various human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) . The mechanism often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Compounds that inhibit this enzyme can induce apoptosis in cancer cells .
- Antidepressant Effects : Compounds containing piperazine moieties have been studied for their potential antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which are critical in mood regulation . This suggests that the compound may have psychotropic effects worth investigating.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy and safety of new drugs. The presence of the piperazine group and the tetrahydroquinazoline scaffold are key features influencing biological activity:
| Structural Feature | Activity |
|---|---|
| Piperazine Ring | Enhances interaction with neurotransmitter receptors |
| Tetrahydroquinazoline | Associated with anticancer properties via topoisomerase inhibition |
| Carboxylate Group | May influence solubility and bioavailability |
Case Study 1: Antiproliferative Activity
A study evaluated several derivatives of tetrahydroquinazolines against multiple human cancer cell lines. The results indicated that specific modifications to the piperazine substituents significantly enhanced cytotoxicity while reducing toxicity to normal cells . This highlights the importance of chemical modifications in developing effective anticancer agents.
Case Study 2: Inhibition of Topoisomerase II
Research focusing on topoisomerase II inhibitors has identified compounds structurally similar to methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate as promising candidates for cancer therapy. These compounds demonstrated selective inhibition of TopoIIα over TopoIIβ, suggesting a potential for fewer side effects compared to traditional chemotherapeutics like etoposide .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Features of Related Heterocycles
Key Observations:
- Core Heterocycles: The tetrahydroquinazoline core in the target compound is distinct from pyrazolopyrimidines and imidazopyridines , but all share nitrogen-rich rings, enabling diverse non-covalent interactions (e.g., hydrogen bonding ).
- Functional Groups: The thioxo group in the target compound may confer higher lipophilicity compared to carbonyl-containing analogs (e.g., 4-oxo groups in pyrazolopyrimidines ).
- Synthesis : The target compound likely requires multi-step alkylation and cyclization, akin to methods in . In contrast, pyrazolopyrimidines are synthesized via condensation , and triazolothiadiazoles via molecular docking-guided routes .
Crystallographic and Conformational Analysis
- Structural Characterization : Tools like SHELX and ORTEP-III are critical for resolving complex heterocyclic structures. For example, used NMR and X-ray crystallography to confirm imidazopyridine derivatives .
- Ring Puckering : The tetrahydroquinazoline core may exhibit puckering similar to cyclopentane derivatives, as described by Cremer and Pople . This affects binding pocket compatibility in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
